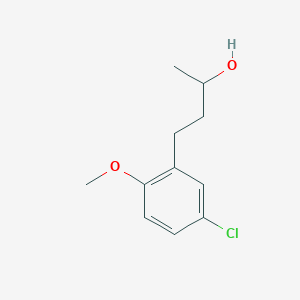

4-(5-Chloro-2-methoxyphenyl)butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its structure consists of a butanol backbone (four carbon atoms) with a chlorine-substituted phenyl group (5-chloro-2-methoxyphenyl) attached.

- The compound’s systematic name is This compound .

- It may be encountered in research or industrial contexts.

4-(5-Chloro-2-methoxyphenyl)butan-2-ol: is an organic compound that belongs to the class of alcohols.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism of action for 4-(5-Chloro-2-methoxyphenyl)butan-2-ol remains unclear.

- It may interact with specific molecular targets or pathways, but further research is needed.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

4-(5-Chloro-2-methoxyphenyl)butan-2-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClO2 |

| Molecular Weight | 232.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | [to be determined] |

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of key enzymatic pathways and receptor systems. The presence of the chloro and methoxy groups enhances its lipophilicity, which may facilitate better membrane permeability and binding affinity to target sites.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have shown that it scavenges free radicals effectively, which could be beneficial in mitigating oxidative stress-related diseases.

Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies demonstrated that it inhibits cell proliferation in a dose-dependent manner. For instance, in MCF-7 breast cancer cells, IC50 values were reported in the micromolar range, indicating a promising potential for further development as an anticancer agent.

Enzyme Inhibition

Inhibition studies have revealed that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications.

Case Studies

-

Study on Antioxidant Activity

- A study evaluated the antioxidant capacity of various phenolic compounds, including this compound.

- Results showed a significant reduction in DPPH radicals, with an effectiveness comparable to established antioxidants like ascorbic acid.

-

Antiproliferative Effects on Cancer Cells

- In a comparative study against several cancer cell lines (e.g., A549, HT-29), this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating its potential as a chemotherapeutic agent.

- The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition Studies

- A focused study investigated its effects on COX and LOX enzymes.

- The compound displayed IC50 values of approximately 15 µM for COX inhibition, suggesting it could be developed into an anti-inflammatory drug.

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(5-Chloro-2-methoxyphenyl)butan-2-ol in laboratory settings?

Methodological Answer:

A common approach involves Friedel-Crafts acylation of 5-chloro-2-methoxybenzene derivatives followed by ketone reduction . For example:

Friedel-Crafts Acylation : React 5-chloro-2-methoxybenzene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

Esterification : Convert the acid to its ethyl ester using ethanol and H₂SO₄.

Reduction : Reduce the ketone to the secondary alcohol using NaBH₄ or catalytic hydrogenation (H₂/Pd-C).

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, anhydrous dichloromethane, 0–5°C | Use stoichiometric AlCl₃ for minimal side products |

| Reduction | NaBH₄ in THF/MeOH, 0°C to RT | Monitor reaction progress via TLC |

Q. Basic: What analytical techniques are essential for characterizing the structure of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydroxyl group (δ ~1.5–2.5 ppm for -CH₂OH) and aromatic substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 230.07).

- X-ray Crystallography : Resolve stereochemistry and confirm the spatial arrangement of substituents (e.g., dihedral angles between aryl and butanol groups) .

Table 2: Expected NMR Peaks

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic Cl-substituent | 7.2–7.4 (multiplet) | 125–135 (C-Cl) |

| Methoxy (-OCH₃) | 3.8 (singlet) | 55–60 |

| Hydroxyl (-OH) | 1.8–2.2 (broad) | N/A |

Q. Advanced: How can researchers investigate the biological activity of this compound?

Methodological Answer:

Focus on receptor binding assays and enzyme inhibition studies :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs). The hydroxyl group may form hydrogen bonds with active sites .

- In Vitro Assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition) in cell lines.

Table 3: Biological Assay Design

| Assay Type | Target | Key Parameters |

|---|---|---|

| GPCR Binding | β-adrenergic receptors | IC₅₀, Ki values |

| Cytotoxicity | HeLa cells | EC₅₀ (48–72 hr exposure) |

Q. Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Employ multi-technique validation :

Cross-validate NMR and IR : Confirm hydroxyl presence via IR (broad peak ~3200–3600 cm⁻¹) and NMR exchange with D₂O.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

Single-Crystal X-ray : Resolve ambiguous stereochemistry .

Q. Advanced: How to design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

Modify substituents on the phenyl ring or butanol chain :

- Electron-Withdrawing Groups : Replace methoxy (-OCH₃) with nitro (-NO₂) to assess electronic effects on receptor binding .

- Chain Length Variation : Synthesize analogs with shorter (propanol) or branched chains.

Table 4: Derivative Modifications

| Modification | Synthetic Route | Biological Focus |

|---|---|---|

| Nitro-substituted | Friedel-Crafts acylation | Antioxidant activity |

| Bromine replacement | Suzuki coupling | Enhanced lipophilicity |

Q. Basic: What purification methods optimize yield and purity?

Methodological Answer:

Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water).

Q. Advanced: What computational approaches predict interaction mechanisms?

Methodological Answer:

Perform molecular dynamics simulations (AMBER or GROMACS) to study binding stability. The methoxy group’s orientation may influence π-π stacking with aromatic residues .

Q. Basic: What are common impurities and their sources in synthesis?

Methodological Answer:

- Incomplete Reduction : Residual ketone (detect via FTIR ~1700 cm⁻¹).

- Oxidation Products : Alcohol → ketone (monitor via TLC with KMnO₄ stain) .

Q. Advanced: How to assess environmental impact and degradation pathways?

Methodological Answer:

Conduct OECD 301F biodegradability tests and analyze metabolites via LC-MS. The chloro-substituent may persist in aquatic systems, requiring ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Properties

Molecular Formula |

C11H15ClO2 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)butan-2-ol |

InChI |

InChI=1S/C11H15ClO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

XKYLNGUUBMJTAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)Cl)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.